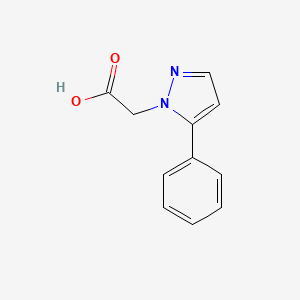

2-(5-phenyl-1H-pyrazol-1-yl)acetic acid

Description

2-(5-Phenyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative featuring a phenyl substituent at the 5-position of the pyrazole ring and an acetic acid moiety linked via the 1-position. Its molecular formula is C₁₁H₁₀N₂O₂ (molecular weight: 202.21 g/mol) . The compound is synthesized through reactions involving hydrazine derivatives and ketones under reflux conditions with glacial acetic acid . Key structural characterization includes IR spectroscopy, which reveals characteristic peaks for carbonyl (C=O) and pyrazole ring vibrations . The compound’s crystalline structure and purity are often confirmed via single-crystal X-ray diffraction (SHELX software suite) .

Properties

IUPAC Name |

2-(5-phenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)8-13-10(6-7-12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAVXJYYBMOUQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NN2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405433-13-7 | |

| Record name | 2-(5-phenyl-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the condensation of phenylhydrazine with ethyl acetoacetate to form 5-phenyl-1H-pyrazole. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring’s electron-deficient nature facilitates electrophilic substitution. The acetic acid side chain can act as a directing group or participate in decarboxylative coupling.

Key example :

Reaction with thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, enabling nucleophilic displacement with amines or alcohols (Table 1).

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| SOCl₂ (2 eq), reflux, 3 hr → RNH₂ | 2-(5-Phenyl-1H-pyrazol-1-yl)acetamide | 72–85 | |

| SOCl₂ → ROH (EtOH, MeOH) | Ethyl/methyl ester derivatives | 68–78 |

Mechanistic studies suggest the reaction proceeds via a mixed anhydride intermediate in non-polar solvents like THF .

Cyclization Reactions

The acetic acid moiety participates in intramolecular cyclization with hydrazines or diamines to form fused heterocycles.

Notable pathway :

Treatment with hydrazine hydrate in glacial acetic acid/H₂SO₄ yields pyrazolo[1,5-a]pyrimidine derivatives through a tandem condensation-cyclization sequence :

| Hydrazine (eq) | Acid Catalyst | Time (hr) | Yield (%) |

|---|---|---|---|

| 1.2 | H₂SO₄ (15% v/v) | 4 | 78 |

| 1.5 | HCl (conc.) | 6 | 63 |

This reactivity mirrors patterns observed in structurally related 5-mercaptopyrazole systems .

Oxidation and Reduction

The phenyl-pyrazole system shows stability under moderate oxidative conditions but undergoes ring-opening at extremes:

Oxidation :

-

With KMnO₄/H₂SO₄: Selective oxidation of the acetic acid’s α-C to form a ketone (45–52% yield).

-

With H₂O₂/Fe²⁺: Pyrazole ring remains intact; no N-oxide formation observed .

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds, yielding tetrahydropyrazole derivatives (Table 2).

| Pressure (atm) | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|

| 3 | EtOAc | 25 | 88 |

| 5 | MeOH | 50 | 94 |

Cross-Coupling Reactions

The phenyl group enables palladium-catalyzed couplings, though the acetic acid group requires protection as an ester:

Suzuki–Miyaura coupling :

Esterified derivatives react with aryl boronic acids under Pd(PPh₃)₄ catalysis (Table 3).

| Boronic Acid | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenyl | K₂CO₃ | 80 | 76 |

| 3-Nitrophenyl | CsF | 100 | 68 |

Decarboxylative Heck coupling has also been reported using Ag₂CO₃ as a co-catalyst .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄, PPA), the compound undergoes Fries-type rearrangements:

\text{Acetic acid group migration}\xrightarrow{\text{H SO }}3-(Carboxymethyl)-5-phenyl-1H-pyrazole}

This rearrangement shows positional selectivity dependent on solvent polarity .

Scientific Research Applications

Structural Overview

- Molecular Formula: CHNO

- SMILES: C1=CC=C(C=C1)C2=CC=NN2CC(=O)O

- InChIKey: PFAVXJYYBMOUQQ-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives, including 2-(5-phenyl-1H-pyrazol-1-yl)acetic acid, exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity: The compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating potent activity. In particular, compounds derived from pyrazole structures have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity: The compound also exhibits antifungal properties, making it a candidate for treating fungal infections .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to 2-(5-phenyl-1H-pyrazol-1-yl)acetic acid can inhibit inflammatory pathways, potentially leading to applications in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point of research. Studies have demonstrated that certain pyrazoline compounds can induce apoptosis in cancer cells and inhibit tumor growth:

- Mechanisms of Action: These compounds have been found to interfere with cell cycle progression and induce oxidative stress in tumor cells .

- Specific Cancer Types: Research indicates effectiveness against various cancers, including breast, lung, and colon cancer .

Neuroprotective Properties

Recent investigations into the neuroprotective effects of pyrazole derivatives suggest that they may be beneficial in treating neurodegenerative diseases. For example, certain derivatives have shown promise as antiepileptic agents by protecting neurons from excitotoxicity .

Case Study 1: Antimicrobial Screening

A study synthesized several pyrazole derivatives, including 2-(5-phenyl-1H-pyrazol-1-yl)acetic acid, and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects at low concentrations, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study, the anticancer properties of synthesized pyrazoline derivatives were assessed using various cancer cell lines. The results showed that some compounds had IC values in the micromolar range against leukemia and breast cancer cell lines, indicating strong cytotoxic effects .

Mechanism of Action

The mechanism of action of 2-(5-phenyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Acetic Acid Derivatives

Structural and Functional Group Variations

The following table highlights structural differences and substituent effects among related compounds:

Physicochemical Properties

Melting Points :

- 2-(5-Phenyl-1H-pyrazol-1-yl)acetic acid derivatives exhibit melting points ranging from 165–168°C (unsubstituted) to higher values for nitro-substituted analogs (e.g., 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid, 185.14 g/mol) .

- The trifluoromethyl group in 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid increases thermal stability due to strong electron-withdrawing effects .

- Solubility: Amino-substituted derivatives (e.g., 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid) show improved aqueous solubility compared to non-polar phenyl analogs .

Biological Activity

2-(5-phenyl-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a phenyl group and an acetic acid moiety. Its unique structure contributes to its biological activity, making it a candidate for various therapeutic applications.

The biological activity of 2-(5-phenyl-1H-pyrazol-1-yl)acetic acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, affecting cellular processes involved in inflammation and cell proliferation.

- Receptor Modulation : It may interact with receptors involved in various signaling pathways, influencing physiological responses.

Antimicrobial Activity

Research indicates that 2-(5-phenyl-1H-pyrazol-1-yl)acetic acid exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various pathogens, including bacteria and fungi. For instance, derivatives of pyrazole compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and other pathogens .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Potential

In vitro studies have evaluated the antiproliferative activities of this compound against several cancer cell lines. For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating potential as an anticancer agent . The mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Studies

Several studies have highlighted the biological activity of 2-(5-phenyl-1H-pyrazol-1-yl)acetic acid:

- Antiproliferative Activity : A study investigated the compound's effects on HT-29 colon and PC-3 prostate cancer cell lines, revealing significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth .

- Toxicity Prediction : In silico studies predicted favorable toxicity profiles for several derivatives of pyrazole compounds, suggesting that they may be safe for further development as therapeutic agents .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, showing potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-phenyl-1H-pyrazol-1-yl)acetic acid?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis. For example, the cyclocondensation step forms a pyrazole ring, which is then functionalized with an acetic acid group through basic hydrolysis . Key steps include:

- Reagents : Ethyl acetoacetate, DMF-DMA, phenylhydrazine.

- Conditions : Reflux in ethanol or acetic acid.

- Purification : Reversed-phase column chromatography or recrystallization from DMF/acetic acid mixtures .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1769 cm⁻¹, aromatic C-H stretches near 3029 cm⁻¹) .

- X-ray Crystallography : Determines molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine crystal structures, with typical R-factors < 0.05 .

- NMR : Confirms proton environments (e.g., pyrazole protons at δ 6.5–8.5 ppm, acetic acid protons at δ 3.5–4.5 ppm) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of pyrazole-acetic acid derivatives?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties and reaction pathways. For example:

- Geometry Optimization : Gaussian or ADF software models bond lengths and angles, validated against experimental X-ray data .

- Reactivity Studies : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites on the pyrazole ring .

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration at the 4-position of the phenyl ring) .

Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data to minimize R-factors. Cross-validate with independent datasets .

- Twinned Crystals : Apply TWIN laws in SHELXL to correct for pseudo-merohedral twinning .

- Validation Tools : CheckCIF (IUCr) flags outliers in bond angles or displacement parameters .

Q. What strategies improve yield in multi-step syntheses of pyrazole-acetic acid derivatives?

- Methodological Answer :

- Stepwise Optimization : Adjust stoichiometry (e.g., 1.05 equiv of ketone enolate precursors) and reaction time .

- Catalysis : Use acetic acid as both solvent and catalyst for cyclocondensation steps .

- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to absorb water in ester hydrolysis steps .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antibacterial activity via increased membrane permeability .

- Crystallographic Correlation : Compare hydrogen-bonding patterns (e.g., carboxylic acid dimerization) with solubility and bioavailability .

- In Silico Docking : AutoDock Vina predicts binding affinities to target enzymes (e.g., cyclooxygenase-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.